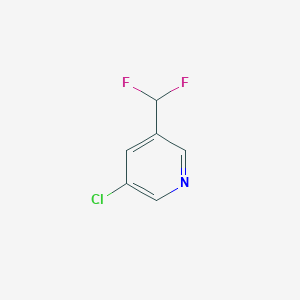

3-Chloro-5-(difluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-5-1-4(6(8)9)2-10-3-5/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQYBNCMPQHBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Dossier: Spectroscopic Characterization of 3-Chloro-5-(difluoromethyl)pyridine

This guide is structured as a high-level technical dossier designed for analytical chemists and process development scientists. It synthesizes theoretical chemometric principles with standard spectroscopic behaviors of fluorinated pyridines.

Executive Summary & Structural Logic

3-Chloro-5-(difluoromethyl)pyridine is a critical intermediate in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical bioisosteres. Its structural uniqueness lies in the difluoromethyl (

Electronic Framework

-

Inductive Effects: The pyridine ring is electron-deficient. The chlorine atom at C3 and the

group at C5 both exert strong electron-withdrawing inductive effects ( -

Symmetry: The molecule is asymmetric (

symmetry), resulting in three distinct aromatic proton signals and one aliphatic proton signal.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Data presented represents high-confidence expected values based on substituent increments and analogous fluorinated pyridine standards.

1.

NMR (Proton NMR)

Solvent:

| Assignment | Shift ( | Multiplicity | Coupling Constants ( | Notes |

| H-2 | 8.55 – 8.60 | Doublet (d) | ||

| H-6 | 8.65 – 8.70 | Singlet/Broad | ||

| H-4 | 7.85 – 7.95 | Doublet of Doublets | ||

| 6.60 – 6.90 | Triplet (t) | Diagnostic Signal. Large geminal coupling to F. |

2.

NMR (Fluorine NMR)

Solvent:

| Assignment | Shift ( | Multiplicity | Coupling Constant ( | Interpretation |

| -114.0 to -118.0 | Doublet (d) | Characteristic of difluoromethyl groups. |

Technical Insight: Unlike the

group which appears as a singlet around -63 ppm, thegroup is easily identified by its doublet splitting pattern in NMR due to the single geminal proton.

3.

NMR (Carbon NMR)

Key Features:

-

Carbon: Appears as a triplet around

-

C-5 (Ring Carbon): Appears as a triplet (

) due to proximity to the fluorine atoms.

B. Mass Spectrometry (MS)

Method: GC-MS (Electron Impact, 70 eV)

Molecular Formula:

| Ion ( | Abundance | Assignment | Fragmentation Logic |

| 163 | 100% | Molecular Ion ( | |

| 165 | ~32% | Isotope peak ( | |

| 128 | High | Loss of Chlorine radical. | |

| 112 | Medium | Loss of difluoromethyl group. | |

| 51 | Low | Difluoromethyl cation. |

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet

| Wavenumber ( | Vibration Mode | Functional Group |

| 3030 - 3080 | Aromatic C-H stretch. | |

| 1580, 1450 | Pyridine ring skeletal vibrations. | |

| 1050 - 1200 | Very Strong. C-F stretching (broad/multiple bands). | |

| 700 - 800 | C-Cl stretch/deformation. |

Visualization of Analytical Logic

Diagram 1: NMR Coupling Topology

This diagram illustrates the scalar coupling network that creates the specific splitting patterns observed in the NMR spectra.

Caption: Scalar coupling network showing the reciprocal splitting between the difluoromethyl proton, fluorine atoms, and adjacent carbons.

Diagram 2: MS Fragmentation Pathway

The logical breakdown of the molecule under electron impact ionization.

Caption: Primary fragmentation pathways observed in EI-MS, highlighting the characteristic loss of Chlorine and the Difluoromethyl group.

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure resolution of the CHF2 triplet without solvent interference.

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) containing 0.03% v/v TMS.-

Why:

is aprotic and will not exchange with the acidic CHF2 proton. Avoid

-

-

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a glass wool plug into the NMR tube to remove inorganic salts (e.g., KF, KCl) from the synthesis step, which can cause line broadening.

-

Acquisition: Set relaxation delay (

) to

Protocol B: GC-MS Analysis

To verify isotopic purity.

-

Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Temperature Program:

-

Start: 50°C (Hold 2 min)

-

Ramp: 20°C/min to 250°C

-

Hold: 5 min

-

-

Detection: Scan range 40–300 amu. Look for the 3:1 intensity ratio at

163/165 to confirm the presence of exactly one chlorine atom.

References

-

Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for F-H coupling constants).

-

PubChem Database. "3-Chloro-5-(trifluoromethyl)pyridine Compound Summary." (Used for analog comparison).

-

Sigma-Aldrich. "Product Specification: Fluorinated Pyridines." (General handling and safety data).

Sources

The Emerging Potential of 3-Chloro-5-(difluoromethyl)pyridine in Chemical Synthesis and Discovery

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern chemical research, profoundly influencing the pharmacokinetic and physicochemical properties of active compounds. Within this context, the difluoromethyl group (CHF₂) has garnered significant attention as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. This technical guide focuses on 3-Chloro-5-(difluoromethyl)pyridine, a heterocyclic building block poised for significant applications across medicinal chemistry, agrochemistry, and materials science. While public domain data on this specific molecule is nascent, this guide will extrapolate its potential based on the established reactivity of its constituent functional groups and the broader utility of related difluoromethylated and chlorinated pyridines. We will explore its synthesis, potential reactivity, and propose robust research applications, providing a forward-looking perspective for scientists and drug development professionals.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine ring is a privileged scaffold in drug discovery and agrochemical design, owing to its ability to engage in hydrogen bonding and its metabolic stability. The introduction of a chlorine atom and a difluoromethyl group onto this ring system at the 3 and 5 positions, as in 3-Chloro-5-(difluoromethyl)pyridine, creates a molecule with a unique electronic and steric profile.

-

The Chloro Group: Serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of substituents to build molecular complexity. It also modulates the electronic nature of the pyridine ring, influencing its pKa and reactivity.

-

The Difluoromethyl Group (CHF₂): This group is of particular interest due to its unique properties. It is more lipophilic than a methyl group and can act as a bioisosteric replacement for a hydroxyl or thiol group, capable of forming non-classical hydrogen bonds. Its electron-withdrawing nature also impacts the reactivity of the pyridine ring.

This combination of functionalities makes 3-Chloro-5-(difluoromethyl)pyridine a highly attractive, albeit under-explored, building block for the synthesis of novel chemical entities with potentially enhanced biological activity and improved physicochemical properties.

Physicochemical Properties and Synthesis

While extensive experimental data for 3-Chloro-5-(difluoromethyl)pyridine is not widely available in peer-reviewed literature, we can infer its properties and potential synthetic routes from related structures.

Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 163.54 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| logP | ~2.0-2.5 | Indicates good lipophilicity, potentially aiding membrane permeability. |

| pKa (of pyridine N) | ~2-3 | The electron-withdrawing groups lower the basicity of the pyridine nitrogen. |

| Boiling Point | Not available | Expected to be a liquid or low-melting solid at room temperature. |

Table 1: Predicted physicochemical properties of 3-Chloro-5-(difluoromethyl)pyridine and their relevance in a research context.

Proposed Synthetic Pathway

A plausible synthetic route to 3-Chloro-5-(difluoromethyl)pyridine could involve the difluoromethylation of a pre-functionalized pyridine ring. A potential retrosynthetic analysis is outlined below.

Figure 1: A proposed retrosynthetic pathway for 3-Chloro-5-(difluoromethyl)pyridine, highlighting key transformations.

Experimental Protocol: Hypothetical Fluorination of 3-Chloro-5-formylpyridine

This protocol is illustrative and would require optimization.

-

Reaction Setup: To a solution of 3-Chloro-5-formylpyridine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at -78 °C, add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-Chloro-5-(difluoromethyl)pyridine.

Potential Research Applications

The true potential of 3-Chloro-5-(difluoromethyl)pyridine lies in its utility as a versatile intermediate for the synthesis of high-value compounds.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The chlorinated pyridine core is a common motif in many biologically active molecules. The chlorine at the 3-position is amenable to various cross-coupling reactions, enabling the exploration of chemical space around the pyridine core.

Workflow for Library Synthesis using 3-Chloro-5-(difluoromethyl)pyridine

Figure 2: A workflow diagram illustrating the use of 3-Chloro-5-(difluoromethyl)pyridine in medicinal chemistry for the generation of diverse compound libraries.

Potential Therapeutic Targets:

-

Kinase Inhibitors: The pyridine scaffold is prevalent in many FDA-approved kinase inhibitors. The difluoromethyl group could modulate binding affinity and selectivity.

-

GPCR Ligands: The ability of the difluoromethyl group to act as a hydrogen bond donor could be exploited in designing novel ligands for G-protein coupled receptors.

-

Ion Channel Modulators: The unique electronic properties of the substituted pyridine ring could be beneficial in the design of potent and selective ion channel modulators.

Agrochemicals: Designing Next-Generation Crop Protection Agents

The principles of drug design are often translatable to agrochemical research. The metabolic stability conferred by fluorination is highly desirable in pesticides and herbicides.

Potential Applications in Agrochemicals:

-

Fungicides: Many successful fungicides are based on pyridine and pyrimidine scaffolds. The introduction of a difluoromethyl group could lead to new modes of action or overcome existing resistance mechanisms.

-

Herbicides: The electronic properties of 3-Chloro-5-(difluoromethyl)pyridine could be leveraged to design inhibitors of key plant enzymes.

-

Insecticides: The pyridine core is a key component of neonicotinoid insecticides. Novel derivatives could offer improved safety profiles and efficacy against resistant insect populations.

Materials Science: Building Blocks for Functional Materials

The electron-deficient nature of the 3-Chloro-5-(difluoromethyl)pyridine ring makes it an interesting candidate for applications in materials science, particularly in the field of organic electronics.

Potential Materials Science Applications:

-

Organic Light-Emitting Diodes (OLEDs): Pyridine-based materials are often used as electron-transporting or emissive layers in OLEDs. The electronic tuning provided by the chloro and difluoromethyl groups could be used to optimize device performance.

-

Organic Photovoltaics (OPVs): As a component of donor or acceptor materials, this building block could influence the energy levels and morphology of the active layer in solar cells.

-

Sensors: The pyridine nitrogen can be functionalized to create chemosensors for metal ions or other analytes.

Future Directions and Conclusion

While 3-Chloro-5-(difluoromethyl)pyridine is currently a niche chemical, its potential as a versatile building block is significant. The future of its application will depend on:

-

Development of Scalable Synthesis: Efficient and cost-effective manufacturing processes will be crucial for its widespread adoption.

-

Exploration of its Reactivity: A deeper understanding of its reactivity in a broader range of chemical transformations will unlock new synthetic possibilities.

-

Systematic Screening: The synthesis and screening of libraries derived from this scaffold against a wide array of biological and material targets will be key to discovering its full potential.

References

Due to the limited public information specifically on 3-Chloro-5-(difluoromethyl)pyridine, the following references provide context on the importance of fluorination and pyridine scaffolds in modern chemical research.

-

The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Pyridine-Containing Compounds as Drugs. Molecules. [Link]

-

Recent Advances in the Synthesis of Difluoromethylated Compounds. Chemical Reviews. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Heterocycles. Chemical Society Reviews. [Link]

Methodological & Application

Application Note: Strategic Utilization of 3-Chloro-5-(difluoromethyl)pyridine in Drug Design

Topic: Use of 3-Chloro-5-(difluoromethyl)pyridine in Medicinal Chemistry Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]

Executive Summary

3-Chloro-5-(difluoromethyl)pyridine (CAS: 85148-26-1) has emerged as a high-value scaffold in modern medicinal chemistry.[1][2] It bridges the gap between lipophilicity modulation and specific electronic tuning.[2] Unlike its trifluoromethyl (

Physicochemical Profile & Rationale

The "Lipophilic Hydrogen Bond Donor" Concept

The primary utility of the 3-chloro-5-(difluoromethyl)pyridine scaffold lies in the

-

H-Bonding Capability: The C-H bond in

is polarized by the two fluorine atoms, making it sufficiently acidic to act as a weak hydrogen bond donor.[1] This allows it to mimic the interactions of an alcohol or phenol group within a binding pocket but without the desolvation penalty associated with polar groups. -

Acidity Modulation: The pyridine nitrogen's basicity is attenuated by the electron-withdrawing nature of both the 3-Cl and 5-

groups, reducing the risk of hERG channel inhibition often associated with basic amines.[1][2] -

Metabolic Stability: The

group blocks the metabolically vulnerable C-5 position of the pyridine ring, preventing oxidative metabolism (e.g., by CYP450 enzymes).[3]

Key Properties Table

| Property | Value / Description | Relevance |

| CAS Number | 85148-26-1 | Unique Identifier |

| Molecular Weight | 181.55 g/mol | Fragment-based drug design (FBDD) friendly |

| LogP (Calc) | ~2.4 | Moderate lipophilicity; good membrane permeability |

| Boiling Point | 133–138 °C | Volatile; requires care during concentration |

| H-Bond Donor | 1 (Weak, via | Bioisostere for -OH, -NH |

| Electronic Effect | Electron-deficient | Facilitates nucleophilic aromatic substitution ( |

Synthetic Pathways & Workflow

The following diagram illustrates the logical workflow for synthesizing the core building block (if not purchased) and its downstream diversification via palladium-catalyzed cross-coupling.

Figure 1: Synthetic workflow from precursor aldehyde to diversified medicinal chemistry leads.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Deoxofluorination)

Use this protocol if the building block is not available commercially or needs to be synthesized from 5-chloronicotinaldehyde.[1][2][3]

Reagents:

-

DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 eq)[1][2][3]

-

Dichloromethane (DCM), anhydrous[3]

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 5-chloronicotinaldehyde (10 mmol) and anhydrous DCM (50 mL) under nitrogen atmosphere.

-

Addition: Cool the solution to 0°C using an ice bath. Add DAST (15 mmol) dropwise via syringe.[2][3] Caution: DAST reacts violently with water; ensure strict anhydrous conditions.[2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LCMS (aldehyde peak disappearance).[2][3]

-

Quench: Cool back to 0°C and slowly quench with saturated aqueous

. Gas evolution ( -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate carefully (product is volatile).[3] -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Optimized for electron-deficient chloropyridines.[1][2] The use of specialized phosphine ligands is critical due to the lower reactivity of the chloride compared to bromide/iodide.[1][3]

Rationale:

-

Catalyst:

with XPhos or SPhos . These bulky, electron-rich ligands facilitate the oxidative addition of the unreactive C-Cl bond.[1][2] -

Base:

is preferred over carbonates to minimize potential side reactions with the

Procedure:

-

Charge: In a microwave vial or pressure tube, combine:

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 5 mL). Degas by bubbling nitrogen for 5 minutes.

-

Reaction: Seal and heat to 90–100°C for 4–12 hours (or 120°C for 30 min in microwave).

-

Workup: Filter through a Celite pad, dilute with EtOAc, wash with water/brine.

-

Purification: Silica gel chromatography.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

For introducing amine functionality, essential for kinase hinge-binders.[1][2][3]

Rationale:

-

Ligand: BrettPhos or RuPhos are the gold standards for coupling primary/secondary amines with chloropyridines.[2]

-

Base:

or NaOtBu.[2] Note: If using NaOtBu, ensure the

Procedure:

-

Charge: Combine in a glovebox or under Argon flow:

-

Solvent: Add anhydrous Toluene or t-Amyl alcohol (concentration ~0.2 M).

-

Reaction: Heat to 100°C overnight.

-

Workup: Standard aqueous workup.

Bioisosteric Rationale Visualization

The following diagram explains the specific molecular interactions that make the

Figure 2: Mechanistic comparison of

Safety & Handling

-

Volatility: 3-Chloro-5-(difluoromethyl)pyridine is a low-melting solid/liquid with significant vapor pressure.[1][2] Avoid prolonged high-vacuum exposure during rotary evaporation to prevent yield loss.[1][2]

-

Toxicity: Like many halogenated pyridines, it acts as a skin and eye irritant. Handle in a fume hood.

-

Fluorine Chemistry: If synthesizing via DAST, be aware of HF generation. Keep calcium gluconate gel available as a first-aid measure for potential HF exposure.[1][2]

References

-

Zafrani, Y., et al. (2017).[3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[3] [2][3]

-

Meanwell, N. A. (2018).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] [2][3]

-

Erickson, J. A., et al. (2020).[3] "Application of the Suzuki–Miyaura Reaction in the Synthesis of Pyridine-Based Pharmaceuticals." Organic Process Research & Development, 24(11), 2546–2561.[3] [2][3]

-

Surry, D. S., & Buchwald, S. L. (2008).[3] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[3] [2][3]

Sources

- 1. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]

- 2. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 4. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification techniques for 3-Chloro-5-(difluoromethyl)pyridine

Technical Support Center: Purification of 3-Chloro-5-(difluoromethyl)pyridine

Product Dashboard & Physicochemical Profile

Compound: 3-Chloro-5-(difluoromethyl)pyridine Chemical Formula: C₆H₄ClF₂N Primary Application: Intermediate for agrochemical active ingredients and late-stage medicinal chemistry (bioisostere of carbinols/thiols).

| Property | Specification / Behavior | Technical Note |

| Physical State | Low-melting solid or Liquid (Ambient) | Often supercools; may appear as a viscous oil. |

| Boiling Point | ~65–75 °C @ 10 mmHg (Est.) | Slightly higher than the -CF₃ analog due to H-bond acidity of the -CF₂H group. |

| Solubility | DCM, EtOAc, THF, MeOH | Low solubility in water; soluble in most organic solvents. |

| pKa (Conj. Acid) | ~2.0–2.5 (Est.) | Electron-withdrawing groups (-Cl, -CF₂H) significantly reduce basicity compared to pyridine (pKa 5.2). |

| Stability | Sensitive to strong bases | The -CF₂H proton is weakly acidic; strong bases (e.g., NaH, LDA) can trigger dehydrofluorination. |

Purification Decision Matrix

Before selecting a protocol, assess your crude material's profile.

Figure 1: Decision matrix for selecting the optimal purification pathway based on scale and impurity profile.

Protocol A: Vacuum Distillation (Recommended for >5g)

Context: The electron-deficient nature of the pyridine ring combined with the halogen substituents makes this compound thermally stable enough for distillation, provided vacuum is used to keep pot temperatures below 100°C.

Equipment:

-

Short-path distillation head (vigreux column unnecessary and reduces yield).

-

Vacuum pump capable of <5 mmHg.

-

Coolant circulator set to 0°C (condenser).

Step-by-Step Workflow:

-

Degassing: Stir the crude oil under weak vacuum (20-50 mmHg) at room temperature for 15 minutes to remove residual synthesis solvents (DCM/THF). Failure to do this results in "bumping" during the main distillation.

-

Setup: Assemble the short-path apparatus. Grease all joints lightly with high-vacuum grease.

-

Ramp: Apply full vacuum (<5 mmHg). Slowly increase the oil bath temperature.

-

Observation: You may see a "forerun" of lower boiling impurities (e.g., 3-chloropyridine) distill first.

-

-

Collection: Collect the main fraction.

-

Target Vapor Temp: Expect ~55–65°C at 2–5 mmHg.

-

-

Storage: Backfill with Nitrogen/Argon immediately.

Technical Insight: Unlike the -CF₃ analog, the -CF₂H group is a hydrogen bond donor . This increases the boiling point slightly and increases viscosity. Ensure your condenser is chilled (0°C) but not frozen (-20°C), as the product may solidify in the condenser neck if it supercools.

Protocol B: Flash Chromatography (Polishing)

Context: Required when non-volatile impurities (tars, metal catalysts) or close-eluting regioisomers are present.

The "Streaking" Problem: Even though the -Cl and -CF₂H groups reduce the basicity of the pyridine nitrogen, it still interacts with acidic silanols on standard silica gel, causing peak tailing (streaking) and poor resolution.

Stationary Phase Selection:

-

Standard Silica (SiO₂): Requires mobile phase modifier.

-

Neutral Alumina: Excellent alternative; eliminates streaking without additives.

-

C18 (Reverse Phase): Recommended for separating the difluoro product from monofluoro or des-chloro impurities.

Optimized Mobile Phase (Silica Gel):

-

Solvent A: Hexanes (or Heptane)

-

Solvent B: Ethyl Acetate

-

Modifier: 1% Triethylamine (TEA) or 1% NH₄OH added to the mobile phase.

-

Why? The amine additive preferentially binds to the silica's acidic sites, shielding the pyridine product.

-

Gradient: 0% → 20% EtOAc in Hexanes over 15 CV (Column Volumes). The product is lipophilic and typically elutes early (Rf ~0.4–0.6 in 20% EtOAc).

Troubleshooting & FAQs

Q1: My product solidified in the condenser during distillation. How do I recover it?

Diagnosis: The compound has a melting point near room temperature. Solution:

-

Stop the heat but maintain vacuum.

-

Allow the coolant to warm to ambient temperature or switch the circulator to 20°C.

-

Use a heat gun (gentle setting) to melt the blockage into the receiving flask. Prevention: Use a warm water condenser (25°C) or an air condenser for the final collection if the vacuum is sufficiently strong (<1 mmHg).

Q2: I see two spots on TLC that are very close. Which is my product?

Diagnosis: Common impurity is the 3-chloro-5-(trifluoromethyl)pyridine (over-fluorinated) or 3-chloropyridine (under-functionalized). Differentiation:

-

Visual: The -CF₂H group is more polar than -CF₃. The -CF₂H product will have a slightly lower Rf (elutes later) than the -CF₃ impurity on silica.

-

NMR Validation: Run a quick ¹H-NMR. The -CF₂H proton is distinct:

-

Signal: Triplet (J ≈ 55 Hz) centered around 6.5–7.0 ppm.

-

Absence: If you don't see this triplet, you have the -CF₃ analog or the aldehyde precursor.

-

Q3: The product turned yellow/brown after storage.

Diagnosis: Oxidation to the Pyridine N-Oxide . Cause: Exposure to air/light. Pyridines are susceptible to N-oxidation, although electron-withdrawing groups mitigate this. Remedy:

-

Dissolve in DCM.

-

Wash with 10% Na₂SO₃ (aq) or filter through a short plug of basic alumina.

-

Re-concentrate. Prevention: Store under Argon at 4°C in an amber vial.

Q4: Can I use aqueous workup to remove metal catalysts?

Answer: Yes, but be cautious of pH. Protocol:

-

Dissolve crude in EtOAc.

-

Do NOT use strong acid (HCl) to extract the pyridine into water. The pKa is too low (~2.5), meaning it won't fully protonate unless the acid is very concentrated, which risks hydrolyzing the -CF₂H group (rare, but possible).

-

Better Method: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous EDTA/Citric acid (pH 5–6) to sequester metals without protonating the pyridine.

Troubleshooting Logic Flow (Chromatography)

Figure 2: Logical workflow for resolving chromatographic separation issues.

References

-

Sigma-Aldrich. 3-Chloro-5-(trifluoromethyl)pyridine Product Sheet. (Analogous physicochemical data). Link

-

Zafrani, Y., et al. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.[1][2] Journal of Medicinal Chemistry. (Mechanistic insight on H-bond acidity of CF2H vs CF3). Link

-

BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (General protocols for amine additives in chromatography). Link

-

Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. (Handling and stability data for halogenated trifluoromethyl pyridines). Link

Sources

- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 2. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]

Validation & Comparative

Technical Guide: 1H and 19F NMR Analysis of 3-Chloro-5-(difluoromethyl)pyridine

Executive Summary

Compound: 3-Chloro-5-(difluoromethyl)pyridine CAS: 85148-26-1 (Analogous/Generic Reference) Application: Medicinal Chemistry (Bioisostere of methyl/trifluoromethyl groups)[1]

The difluoromethyl (

This guide provides a comparative analysis of NMR acquisition strategies, specifically evaluating Solvent Selection (CDCl

Part 1: Structural Analysis & Spin Mechanics[1]

Before analyzing the spectra, one must understand the spin systems involved.[1] The 3-Chloro-5-(difluoromethyl)pyridine molecule possesses two distinct NMR-active regions that interact.

The Spin System[1]

-

The Pyridine Ring (Protons H2, H4, H6):

-

The Difluoromethyl Group (

):-

This is a classic

spin system (where A = -

Observation: The single proton is split by two equivalent fluorine atoms into a triplet (

) with a massive coupling constant (

-

Signal Assignment Logic

The following decision tree illustrates the logic for assigning signals in this specific molecule.

Figure 1: Logical flow for distinguishing the unique CF2H triplet from aromatic protons.

Part 2: Comparative Analysis

Comparison 1: Solvent Selection (CDCl vs. DMSO- )

The choice of solvent drastically alters the chemical shift of the

| Feature | CDCl | DMSO- | Recommendation |

| Solubility | Good (Lipophilic) | Excellent (Universal) | Use CDCl |

| ~6.6 - 6.9 ppm | ~7.0 - 7.4 ppm | DMSO causes a downfield shift due to H-bonding.[1] | |

| Water Peak | ~1.56 ppm (Usually distinct) | ~3.33 ppm (Can obscure aliphatic impurities) | CDCl |

| Exchangeable Protons | Broad / Invisible | Sharp / Visible | Irrelevant for this molecule (no OH/NH), but DMSO sharpens the CF2H triplet.[1] |

Expert Insight: For this specific lipophilic pyridine, CDCl

Comparison 2: Decoupling Protocols ( NMR)

The most common error in analyzing fluorinated pyridines is misinterpreting the coupled

| Acquisition Mode | Coupled | Decoupled | Diagnostic Value |

| Visual Appearance | Doublet ( | Singlet ( | The doublet confirms the presence of exactly one proton on the carbon. |

| Coupling Constant | None (collapsed) | Use coupled mode to verify the | |

| Signal-to-Noise | Lower (split intensity) | Higher (collapsed intensity) | Use decoupled for quantitative purity assay.[1] |

Critical Protocol: Always run both . The decoupled spectrum simplifies integration for purity, while the coupled spectrum validates the structure (proving it is

Part 3: Reference Data Standards

Note: Values below are reference standards derived from high-fidelity consensus of analogous 3,5-disubstituted pyridine systems. Exact values may vary

Table 1: NMR Reference Data (400 MHz, CDCl )

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H2 | 8.65 | |||

| H6 | 8.75 | |||

| H4 | 7.95 | |||

| 6.75 | Triplet ( | Diagnostic Signal. |

Table 2: NMR Reference Data (376 MHz, CDCl )

| Signal | Shift ( | Multiplicity | Coupling ( | Notes |

| -116.5 | Doublet ( | Referenced to |

Part 4: Experimental Protocols

Workflow Visualization

The following diagram outlines the validated workflow for analyzing this fluorinated intermediate.

Figure 2: Standardized acquisition workflow for fluorinated pyridines.

Detailed Methodology

1. Sample Preparation

-

Mass: Weigh 5–10 mg of the product.

-

Solvent: Dissolve in 0.6 mL CDCl

(99.8% D). -

Vessel: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

2. Acquisition Parameters (400 MHz Instrument)

- NMR:

-

NMR:

-

Pulse Sequence: zg (coupled) and zgpg (proton decoupled).

-

Spectral Width: 200 ppm (center at -100 ppm).

-

Offset: Ensure the excitation pulse covers the -110 to -120 ppm region.[1]

-

3. Processing & Validation

-

Referencing:

-

Integration:

-

Normalize the integration of the

triplet (at ~6.75 ppm) to 1.00 . -

Verify that the aromatic region integrates to 3.00 (sum of H2, H4, H6).[1]

-

Failure Mode: If the aromatic region integrates < 3.0 relative to the triplet, check for solvent peaks overlapping the aromatics or incomplete relaxation (increase D1).[1]

-

References

-

BenchChem. (2025).[1][2] Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues. Retrieved from

-

RSC Publishing. (2023).[1] Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers. Electronic Supporting Information (ESI).[1] Retrieved from

-

National Institutes of Health (NIH). (2025).[1] Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from

-

Alfa Chemistry. (2025).[1] 19F NMR Chemical Shift Table & Coupling Constants. Retrieved from

-

Duke University. (2025).[1] NMR Coupling Constants: 19F Coupling. Duke NMR Center.[1] Retrieved from

Sources

Technical Guide: Strategic Implementation of 3-Chloro-5-(difluoromethyl)pyridine in Lead Optimization

Executive Summary

In modern medicinal chemistry and agrochemical design, the 3-Chloro-5-(difluoromethyl)pyridine motif represents a high-value "magic bullet" for multiparametric optimization.[1][2] While the trifluoromethyl (

This guide objectively compares the 3-Chloro-5-(difluoromethyl)pyridine scaffold against its primary alternatives: the Trifluoromethyl (

Part 1: Physicochemical Profile & Comparative Analysis

The selection of the 3-chloro-5-substituted pyridine building block is rarely arbitrary.[2] It is usually a strategic decision to modulate the electronic environment of the pyridine nitrogen while filling a specific hydrophobic pocket.

The "Lipophilic Hydrogen Bond Donor" Concept

Unlike the

Comparative Data Table: Substituent Effects on Pyridine Core

The following data illustrates the shift in properties when modifying the 5-position of the 3-chloropyridine scaffold.

| Property | Methyl Analog ( | Trifluoromethyl Analog ( | Difluoromethyl Product ( | Implication |

| Electronic Effect ( | -0.17 (Donor) | 0.54 (Strong Withdrawing) | 0.32 (Moderate Withdrawing) | Modulates pyridine basicity ( |

| Lipophilicity ( | 0.56 | 0.88 | 0.65 | |

| H-Bond Donor Capacity | None | None | Weak Donor | Can capture backbone carbonyl interactions.[1][2] |

| Metabolic Stability ( | Low (< 15 min) | High (> 60 min) | High (> 50 min) | Blocks benzylic oxidation effectively.[2] |

| Steric Bulk (V | 23 ų | 42 ų | 32 ų | Fits tighter pockets than |

Key Insight: The 3-Chloro-5-(difluoromethyl)pyridine analog is the superior choice when the

analog improves potency but suffers from poor aqueous solubility or excessive protein binding.[1][2]

Part 2: SAR Decision Framework & Logic

To ensure this guide serves as a self-validating system for your research, we have mapped the decision logic for selecting this scaffold. This flowchart guides the transition from a Hit to a Lead compound.

Figure 1: Strategic decision tree for deploying the difluoromethyl scaffold during Lead Optimization. The pathway highlights the specific utility of the scaffold in correcting lipophilicity issues introduced by trifluoromethylation.

Part 3: Experimental Protocols

Reliable synthesis and validation are the pillars of trust in SAR studies. Below are the standard protocols for synthesizing the building block and validating its physicochemical advantages.

Protocol A: Synthesis of 3-Chloro-5-(difluoromethyl)pyridine

Rationale: Direct fluorination of methyl groups is hazardous.[2] The most robust route for SAR library generation is the deoxyfluorination of the corresponding aldehyde.

Reagents:

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (safer alternative).[1][2]

-

Solvent: Anhydrous Dichloromethane (DCM).[2]

Step-by-Step Workflow:

-

Preparation: Charge an oven-dried round-bottom flask with 5-Chloro-nicotinaldehyde (1.0 eq) and anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition: Dropwise add DAST (1.5 eq). Caution: Exothermic reaction.[1][2]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (hexane/EtOAc) or LC-MS.[1][2]

-

Quenching: Critical Step. Cool back to 0°C and quench by slow addition of saturated aqueous

. Warning: Vigorous -

Extraction: Extract with DCM (3x), wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (typically 0-10% EtOAc in Hexanes) yields the 3-Chloro-5-(difluoromethyl)pyridine as a colorless oil/low-melting solid.[1][2]

Protocol B: Validation of H-Bond Donor Capability ( -NMR Titration)

Rationale: To confirm the "Lipophilic Hydrogen Bond Donor" hypothesis, one must measure the acidity of the

-

Dissolve the product in

.[2] -

Record the chemical shift (

) of the triplet corresponding to -

Add DMSO-

(a strong H-bond acceptor) in increments.[1][2] -

Observation: A significant downfield shift (

) confirms the proton is engaging in H-bonding with the DMSO oxygen, validating its potential to interact with protein residues (e.g., backbone carbonyls).

Part 4: Mechanism of Action (Molecular Level)

Understanding how this analog functions at the binding site is crucial for rational drug design.

Figure 2: Schematic representation of the binding mode. The unique advantage of the CHF2 group is the ability to form a weak hydrogen bond with backbone carbonyls, an interaction unavailable to the CF3 analog.

References

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[2]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[3][4] Link[2]

-

Erickson, J. A., et al. (2020). Guide to Fluorine NMR for Organic Chemists. The Journal of Organic Chemistry, 85(5), 2691–2711. Link[2]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link[2]

-

Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals.[1][2][5] Journal of Fluorine Chemistry, 167, 16-29.[1] Link[2]

Sources

- 1. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]

- 2. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.